molecular formula C5H14ClN3O2S B1480691 [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride CAS No. 2097979-11-6

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

Cat. No. B1480691
CAS RN: 2097979-11-6
M. Wt: 215.7 g/mol
InChI Key: JFCQSLRVXAPYAY-UHFFFAOYSA-N
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Description

“[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride” is a chemical compound used in biochemical research. It is also known as “[(azetidin-3-yl)sulfamoyl]dimethylamine; trifluoroacetic acid” with the CAS Number: 2309474-97-1 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H13N3O2S.C2HF3O2/c1-8(2)11(9,10)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.27 . It is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Sulfonamide Compounds in Therapeutic Applications

Sulfonamides represent a class of compounds with broad therapeutic applications. Initially recognized for their antibacterial properties, these compounds have found utility across a range of medical applications. For example, sulfasalazine has been established as a disease-modifying antirheumatic drug (DMARD) effective in treating rheumatoid arthritis (RA), demonstrating improvements in disease parameters and potentially offering a more rapid onset of action compared to other DMARDs. It's also noted for its safety in pregnant women, a unique advantage among its class (Rains, Noble, & Faulds, 1995).

Sulfonamide Inhibitors in Cancer and Antiviral Research

Sulfonamide inhibitors have shown promise in cancer and antiviral research. These compounds are utilized in a variety of roles, including as antiviral HIV protease inhibitors and anticancer agents, highlighting the versatility of sulfonamides in drug development. The innovation in sulfonamide-based therapies underscores their significance in addressing critical health issues, including cancer and HIV (Gulcin & Taslimi, 2018).

Environmental and Industrial Applications

In the environmental and industrial sectors, sulfonamides have been reviewed for their roles in effluent treatment processes and as corrosion inhibitors, illustrating their utility beyond pharmaceuticals. For instance, sulfamic acid, a related sulfonamide, is highlighted for its environmentally friendly properties in industrial cleaning and corrosion inhibition, offering a less toxic alternative to traditional electrolytes (Verma & Quraishi, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(dimethylsulfamoylamino)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c1-8(2)11(9,10)7-5-3-6-4-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQSLRVXAPYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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